![molecular formula C7H4ClIO2 B077137 5-Chloro-2-iodobenzoic acid CAS No. 13421-00-6](/img/structure/B77137.png)
5-Chloro-2-iodobenzoic acid
Overview
Description
5-Chloro-2-iodobenzoic acid is a white to light yellow crystal powder . It is a useful synthetic intermediate used to prepare metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM). It is also used to synthesize quinolone carboxylic acids as cell-permeable inhibitors of protein tyrosine phosphatase .
Synthesis Analysis
5-Chloro-2-iodobenzoic acid can be synthesized by a Sandmeyer reaction: the diazotization of anthranilic acid followed by a reaction with iodide .Molecular Structure Analysis
The molecular formula of 5-Chloro-2-iodobenzoic acid is C7H4ClIO2 . The molecular weight is 282.463 Da . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
5-Chloro-2-iodobenzoic acid is used as a synthetic intermediate. It is used to prepare metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM). It is also used to synthesize quinolone carboxylic acids as cell-permeable inhibitors of protein tyrosine phosphatase .Physical And Chemical Properties Analysis
5-Chloro-2-iodobenzoic acid is a white to light yellow crystal powder . It has a molecular weight of 282.463 Da . The density is 2.1±0.1 g/cm3, boiling point is 353.1±27.0 °C at 760 mmHg, and the flash point is 167.4±23.7 °C .Scientific Research Applications
Organic Synthesis
“5-Chloro-2-iodobenzoic acid” is a halogenated aromatic compound. These types of compounds are often used in organic synthesis as they can undergo various reactions such as substitution, elimination, and addition .
Precursor for Other Compounds
This compound can serve as a precursor for the synthesis of other chemical compounds. For example, it can be used in the preparation of various detoxifiers of organophosphorus nerve agents .
Preparation of Oxidizing Agents
Similar to 2-Iodobenzoic acid, “5-Chloro-2-iodobenzoic acid” could potentially be used in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), both used as mild oxidants .
Pharmaceutical Applications
Halogenated benzoic acids, like “5-Chloro-2-iodobenzoic acid”, are often used in the pharmaceutical industry. They can be used in the synthesis of various drugs .
Research and Development
In the field of research and development, “5-Chloro-2-iodobenzoic acid” can be used to study its properties and reactions with other compounds .
Industrial Applications
In the industrial sector, “5-Chloro-2-iodobenzoic acid” can be used in the production of dyes, polymers, and resins .
Safety and Hazards
5-Chloro-2-iodobenzoic acid is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Future Directions
5-Chloro-2-iodobenzoic acid is a useful synthetic intermediate and is widely used in the synthesis of various compounds. It is used to prepare metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) and to synthesize quinolone carboxylic acids as cell-permeable inhibitors of protein tyrosine phosphatase . Its future directions could include further exploration of its uses in the synthesis of other compounds.
Mechanism of Action
Target of Action
5-Chloro-2-iodobenzoic Acid is a synthetic intermediate that has been used in the preparation of metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) . mGluR2 is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system by modulating excitatory neurotransmission .
Mode of Action
It is known to interact with its target, mglur2, as a positive allosteric modulator . This means it binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its neurotransmitter, glutamate .
Biochemical Pathways
The interaction of 5-Chloro-2-iodobenzoic Acid with mGluR2 can affect various biochemical pathways. mGluR2 is involved in the regulation of neurotransmission, and its activation can lead to the inhibition of cyclic AMP formation . This can have downstream effects on neuronal excitability and synaptic plasticity .
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 259 , which could influence its absorption and distribution in the body .
Result of Action
The activation of mGluR2 by 5-Chloro-2-iodobenzoic Acid can lead to various molecular and cellular effects. These include the modulation of neuronal excitability, which can influence various neurological processes .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-iodobenzoic Acid can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells . .
properties
IUPAC Name |
5-chloro-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPQWTVTBCRPEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158596 | |
Record name | 5-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-iodobenzoic acid | |
CAS RN |
13421-00-6 | |
Record name | 5-Chloro-2-iodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013421006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.